molecular formula C4H2F6 B1440624 (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene CAS No. 692-49-9

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No. B1440624
Key on ui cas rn: 692-49-9
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UPHRSURJSA-N
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Patent
US05672787

Procedure details

In a 20 1 stainless steel autoclave, which had previously been conditioned using 10% strength nitric acid and was equipped with closed circuit heating and an anchor stirrer, 10.0 kg of 1,1,1,4,4,4-hexafluorobutene were heated from 0 to 30 C. over a period of 10 minutes in the presence of 250 g of catalyst (5% by weight of metallic palladium on activated carbon) at a pressure of 20 bar of hydrogen. After reaching this temperature, the hydrogen consumption was compensated for by repeated pressurization with fresh hydrogen at pressures between 20 and 30 bar. After about 2.5 hours the conversion was 87%. 1,1,1,4,4,4-Hexafluorobutane had been formed in a yield of greater than 99% of theory.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
250 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[F:5][C:6]([F:14])([F:13])[CH:7]=[CH:8][C:9]([F:12])([F:11])[F:10].[H][H]>>[F:5][C:6]([F:14])([F:13])[CH2:7][CH2:8][C:9]([F:12])([F:11])[F:10]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
10 kg
Type
reactant
Smiles
FC(C=CC(F)(F)F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
catalyst
Quantity
250 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped
CUSTOM
Type
CUSTOM
Details
with closed circuit
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
the hydrogen consumption

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(CCC(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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